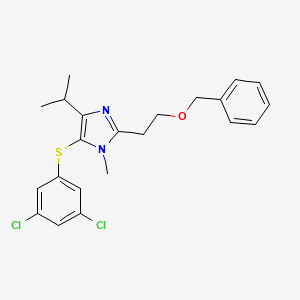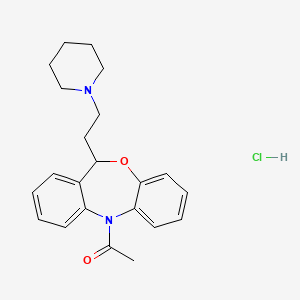
Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-piperidinyl)ethyl)-, monohydrochloride, (+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-piperidinyl)ethyl)-, monohydrochloride, (±)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a dibenzoxazepine core and a piperidinyl ethyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-piperidinyl)ethyl)-, monohydrochloride typically involves multiple steps, including the formation of the dibenzoxazepine core and the subsequent attachment of the piperidinyl ethyl side chain. Common reagents used in these reactions include acetyl chloride, piperidine, and various catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-piperidinyl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: It could be investigated for its potential use as a drug or drug precursor.
Industry: It may be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-piperidinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific biological activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenz(b,e)oxepin-11-ol: A related compound with a similar core structure but different functional groups.
6,11-dihydro-11-(3-dimethylaminopropyl)-dibenz(b,e)oxepin: Another related compound with a different side chain.
Uniqueness
Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-piperidinyl)ethyl)-, monohydrochloride is unique due to its specific combination of functional groups and side chains, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
86640-27-9 |
|---|---|
Formule moléculaire |
C22H27ClN2O2 |
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
1-[6-(2-piperidin-1-ylethyl)-6H-benzo[c][1,5]benzoxazepin-11-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C22H26N2O2.ClH/c1-17(25)24-19-10-4-3-9-18(19)21(13-16-23-14-7-2-8-15-23)26-22-12-6-5-11-20(22)24;/h3-6,9-12,21H,2,7-8,13-16H2,1H3;1H |
Clé InChI |
URAMNHSWFNQWIY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2C(OC3=CC=CC=C31)CCN4CCCCC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


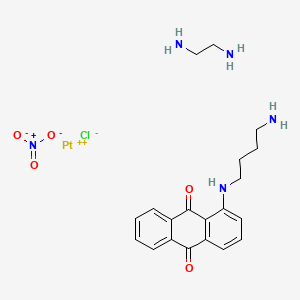

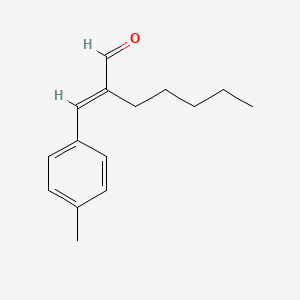

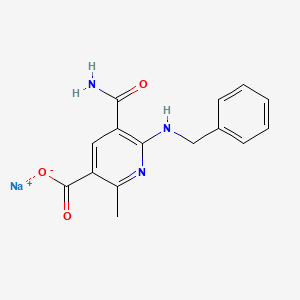

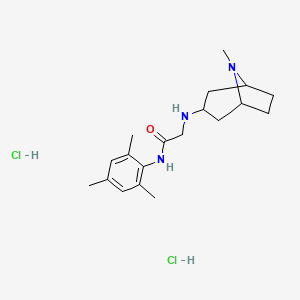
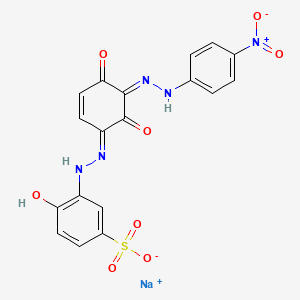
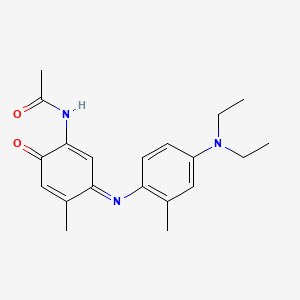

![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)

